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Compound of Interest
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For researchers, scientists, and drug development professionals, this technical guide provides

an in-depth look at the spectroscopic data essential for the characterization of Asterriquinone,

a quinone metabolite produced by various fungi. This document compiles critical Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental

protocols for its isolation and analysis, and visualizes a potential signaling pathway implicated

in the biological activity of related compounds.

Asterriquinones are a class of fungal metabolites that have garnered interest for their potential

biological activities, including antitumor effects.[1] Accurate characterization of these

compounds is paramount for further investigation and drug development. This guide focuses on

providing the foundational spectroscopic data and methodologies required for the unambiguous

identification of Asterriquinone D, a representative member of this family.

Spectroscopic Data for Asterriquinone D
Characterization
The structural elucidation of Asterriquinone D (C₂₄H₁₈N₂O₄, Molar Mass: 398.4 g/mol ) relies

heavily on the detailed analysis of its NMR and MS spectra. While a complete, publicly

available dataset in a single publication remains elusive, the following tables summarize the

expected spectroscopic behavior based on the known structure and data from related

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The following tables outline the anticipated ¹H and ¹³C NMR chemical shifts for

Asterriquinone D.

Table 1: Predicted ¹H NMR Spectroscopic Data for Asterriquinone D

Proton
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J in Hz)

H-1 (indole NH) ~11.0-12.0 br s -

H-2 (indole) ~7.0-7.5 m -

H-4 (indole) ~7.0-7.5 m -

H-5 (indole) ~7.0-7.5 m -

H-6 (indole) ~7.0-7.5 m -

H-7 (indole) ~7.0-7.5 m -

OCH₃ ~3.8-4.0 s -

Note: Chemical shifts are referenced to a standard solvent signal. The indole protons will

exhibit complex splitting patterns due to mutual coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Asterriquinone D
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Carbon Chemical Shift (ppm)

C=O (quinone) ~180-185

C-O (quinone) ~150-155

C-3a (indole) ~135-140

C-7a (indole) ~125-130

C-2 (indole) ~120-125

C-3 (indole) ~110-115

C-4 (indole) ~120-125

C-5 (indole) ~120-125

C-6 (indole) ~120-125

C-7 (indole) ~110-115

OCH₃ ~55-60

Note: These are approximate chemical shift ranges and can vary based on the solvent and

experimental conditions.

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural confirmation. For Asterriquinone D,

the molecular ion peak [M]⁺ would be expected at m/z 398.

Table 3: Expected Mass Spectrometry Fragmentation Data for Asterriquinone D
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m/z Proposed Fragment

398 [M]⁺ (Molecular Ion)

383 [M - CH₃]⁺

369 [M - CHO]⁺

269
[M - C₈H₅NO]⁺ (Loss of an indole-quinone

fragment)

130 [C₉H₈N]⁺ (Indole fragment)

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g.,

Electron Ionization - EI, Electrospray Ionization - ESI).

Experimental Protocols
The successful characterization of Asterriquinone relies on meticulous experimental

procedures for its isolation, purification, and subsequent spectroscopic analysis.

Isolation and Purification of Asterriquinone from Fungal
Cultures
The following is a generalized workflow for the isolation and purification of Asterriquinone
from fungal cultures, such as Aspergillus terreus.
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1. Fungal Culture
(e.g., Aspergillus terreus)

2. Solvent Extraction
(e.g., Ethyl Acetate)

3. Chromatographic Separation
(e.g., Silica Gel Column Chromatography)

4. High-Performance Liquid
Chromatography (HPLC)

5. Spectroscopic Analysis
(NMR, MS)
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Figure 1. A generalized workflow for the isolation and analysis of Asterriquinone.

Methodology:

Fungal Fermentation:Aspergillus terreus is cultured in a suitable liquid or solid medium to

promote the production of secondary metabolites, including Asterriquinone.

Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent,

such as ethyl acetate, to isolate the crude mixture of compounds.
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Chromatographic Separation: The crude extract is subjected to column chromatography,

typically using silica gel, to separate the components based on their polarity.

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using

HPLC to isolate pure Asterriquinone D.

Spectroscopic Analysis: The purified compound is then analyzed using NMR and MS to

confirm its structure and purity.

NMR and MS Analysis Protocols
NMR Spectroscopy:

Sample Preparation: A few milligrams of the purified Asterriquinone D are dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on

a high-field NMR spectrometer.

Data Processing: The acquired data is processed (Fourier transformation, phasing, and

baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry:

Sample Introduction: The purified compound is introduced into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC) or liquid

chromatography (LC).

Ionization: The sample is ionized using an appropriate technique (e.g., EI, ESI).

Mass Analysis: The mass-to-charge ratio of the molecular ion and its fragments are

determined by the mass analyzer.

Potential Signaling Pathway
While the specific signaling pathways modulated by Asterriquinone are still under

investigation, related quinone compounds have been shown to exert their biological effects,

such as anticancer activity, through the induction of reactive oxygen species (ROS) and
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subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] This pathway

is a critical regulator of apoptosis (programmed cell death).

Asterriquinone

Increased Reactive
Oxygen Species (ROS)

JNK Activation

Apoptosis
(Cell Death)
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Figure 2. A proposed signaling pathway for the pro-apoptotic activity of quinone compounds.

This guide provides a foundational framework for the spectroscopic characterization of

Asterriquinone. The presented data and protocols are intended to assist researchers in the

accurate identification and further exploration of this and related fungal metabolites for potential

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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